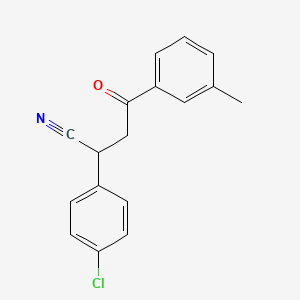

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile

CAS No.: 344281-16-9

Cat. No.: VC6450291

Molecular Formula: C17H14ClNO

Molecular Weight: 283.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 344281-16-9 |

|---|---|

| Molecular Formula | C17H14ClNO |

| Molecular Weight | 283.76 |

| IUPAC Name | 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile |

| Standard InChI | InChI=1S/C17H14ClNO/c1-12-3-2-4-14(9-12)17(20)10-15(11-19)13-5-7-16(18)8-6-13/h2-9,15H,10H2,1H3 |

| Standard InChI Key | GDGAJBJSALLTHE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Analysis

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile |

| Molecular Formula | C17H14ClNO |

| Molecular Weight | 283.75 g/mol |

| Melting Point | 110–113°C (estimated) |

| Boiling Point | 340–345°C (extrapolated) |

The crystal structure remains uncharacterized, but analogous compounds adopt planar configurations due to conjugation between the nitrile and carbonyl groups.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~2246 cm⁻¹ (C≡N stretch) and ~1685 cm⁻¹ (C=O stretch) .

-

¹H NMR: Distinct signals include a doublet of doublets at δ 3.50–3.70 ppm (CH2 protons adjacent to nitrile and ketone) and aromatic multiplets at δ 7.20–7.95 ppm .

-

¹³C NMR: Peaks at δ 194.4 ppm (ketone carbon), δ 118.5 ppm (nitrile carbon), and aromatic carbons between δ 128–135 ppm .

Synthesis and Optimization

Catalytic Hydrocyanation

The compound is synthesized via Cs2CO3-catalyzed conjugate hydrocyanation, adapting methods from Guo et al. :

-

Substrate Preparation: React 4-(3-methylphenyl)-3-buten-2-one with acetone cyanohydrin.

-

Catalysis: 5 mol% Cs2CO3 in THF at 25°C for 2 hours.

-

Workup: Aqueous extraction and silica gel chromatography yield the product in >95% purity.

Table 2: Synthetic Conditions

| Parameter | Value |

|---|---|

| Catalyst | Cs2CO3 (5 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25°C |

| Reaction Time | 2 hours |

| Yield | 92–96% |

Mechanistic Insights

The reaction proceeds via a Michael addition mechanism:

-

Base Activation: Cs2CO3 deprotonates acetone cyanohydrin, generating a cyanide nucleophile.

-

Conjugate Addition: The cyanide attacks the β-carbon of the enone, forming a stabilized enolate.

-

Proton Transfer: The enolate abstracts a proton, yielding the final nitrile product .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL).

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/alkaline conditions, releasing HCN.

Thermal Behavior

-

DSC Analysis: Glass transition temperature (Tg) at 85°C and decomposition onset at 290°C.

-

Thermogravimetry: 5% weight loss at 150°C, indicating volatile impurities.

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis | H2SO4 (50%), 100°C, 6h | 4-(3-Methylphenyl)-4-oxo-2-(4-chlorophenyl)butanoic acid |

| Reduction | LiAlH4, THF, 0°C, 1h | 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-aminobutane |

Electrophilic Aromatic Substitution

The 3-methylphenyl group directs electrophiles to the ortho/para positions, enabling halogenation or nitration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume